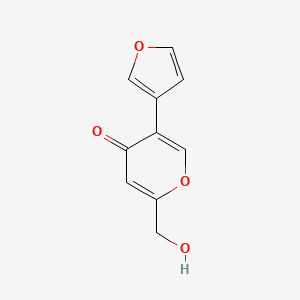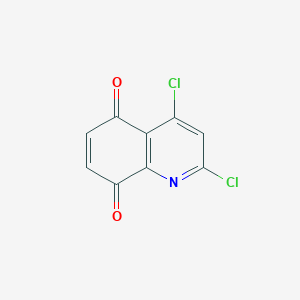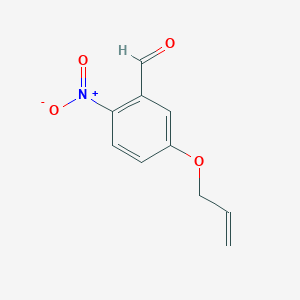
5-Allyloxy-2-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Allyloxy-2-nitrobenzaldehyde: is an organic compound with the molecular formula C10H9NO4 It is a derivative of benzaldehyde, where the benzene ring is substituted with an allyloxy group at the 5-position and a nitro group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Allyloxy-2-nitrobenzaldehyde can be achieved through several methods. One common approach involves the nitration of 5-allyloxybenzaldehyde. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the allylation of 2-nitrobenzaldehyde followed by purification steps to obtain the desired product with high purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Allyloxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: 5-Allyloxy-2-nitro-benzoic acid.
Reduction: 5-Allyloxy-2-amino-benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: 5-Allyloxy-2-nitrobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other functionalized benzaldehyde derivatives.
Biology and Medicine: In biological research, this compound is investigated for its potential antimicrobial and anticancer properties. Derivatives of this compound have shown activity against certain bacterial strains and cancer cell lines, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 5-Allyloxy-2-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function and leading to cell death in targeted cells .
Comparaison Avec Des Composés Similaires
2-Nitrobenzaldehyde: Lacks the allyloxy group, making it less versatile in certain synthetic applications.
5-Allyloxybenzaldehyde: Lacks the nitro group, reducing its potential biological activity.
2-Allyloxy-5-nitrobenzaldehyde: A positional isomer with similar properties but different reactivity due to the position of the substituents
Uniqueness: 5-Allyloxy-2-nitrobenzaldehyde is unique due to the presence of both the allyloxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H9NO4 |
|---|---|
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
2-nitro-5-prop-2-enoxybenzaldehyde |
InChI |
InChI=1S/C10H9NO4/c1-2-5-15-9-3-4-10(11(13)14)8(6-9)7-12/h2-4,6-7H,1,5H2 |
Clé InChI |
LMMWTWUVFSIHAK-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=CC(=C(C=C1)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
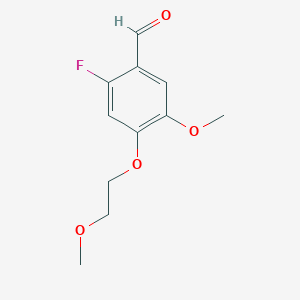
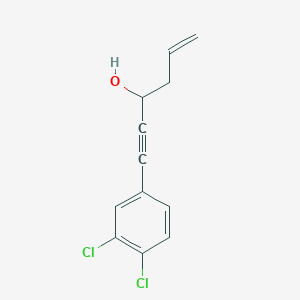
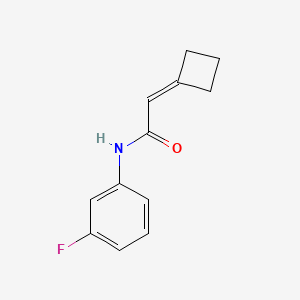
![1-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-hexen-3-ol](/img/structure/B8442789.png)
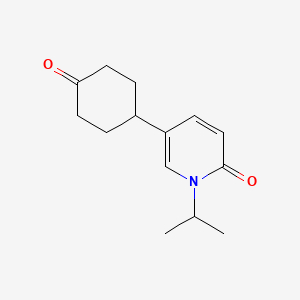
![(2S,3S)-3-methyl-2-[({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)amino]pentanoic Acid](/img/structure/B8442806.png)
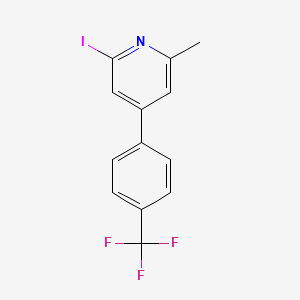
![4-(4-Methylpiperazin-1-yl)-2-[(1-methylpiperidin-4-yl)(trifluoroacetyl)amino]benzoic acid dihydrochloride](/img/structure/B8442825.png)

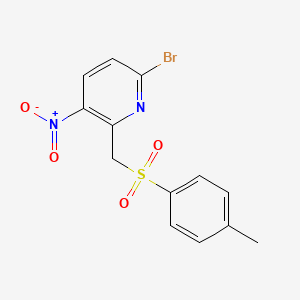
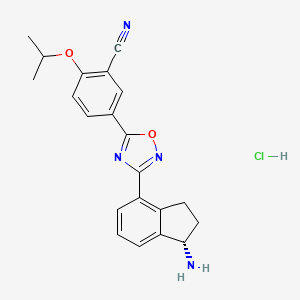
![Methyl 4-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-5-carboxylate](/img/structure/B8442857.png)
